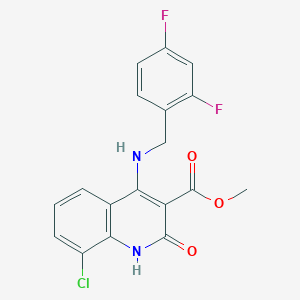
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic that also contains a quinoline structure.
Quinoline: The parent compound of the quinoline family.
Uniqueness
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the specific substitutions on the quinoline core, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, noted for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups:
- Molecular Formula : C18H13ClF2N2O3
- Molecular Weight : 378.8 g/mol
- IUPAC Name : this compound
The presence of a chloro group and difluorobenzyl amino side chain enhances its reactivity and solubility, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Core : Achieved through condensation reactions between aniline derivatives and β-ketoesters.
- Chlorination : Introduction of the chloro group via chlorination reactions using reagents like thionyl chloride.
- Amination : Nucleophilic substitution with 2,4-difluorobenzylamine.
- Esterification : Final esterification step with methanol in the presence of an acid catalyst.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. It has been shown to inhibit specific pathways in drug-resistant strains of pathogens, making it a candidate for further pharmacological development. The structural features suggest potential interactions with enzymes involved in bacterial resistance mechanisms.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that compounds with similar structures show varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others .
Case Study: Anticancer Effects on MCF-7 Cell Line
The anticancer effects were assessed using the MTT assay. Compounds similar to methyl 8-chloro derivatives showed significant inhibition of cell proliferation compared to standard treatments like Doxorubicin.
The proposed mechanisms for the biological activity include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Interference with DNA Binding : Similar compounds have shown the ability to inhibit DNA complex formation related to oncogenes like c-Myc .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives induce oxidative stress in cancer cells.
Properties
Molecular Formula |
C18H13ClF2N2O3 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
methyl 8-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-6-10(20)7-13(9)21)11-3-2-4-12(19)15(11)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |
InChI Key |
QBCUDSMAVGRJFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















